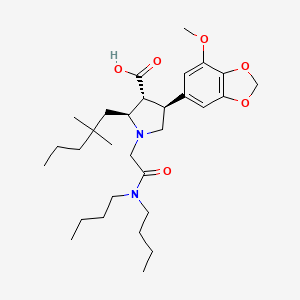
ABT-546
Übersicht
Beschreibung
Es hat einen Ki-Wert von 0,46 nM für die Bindung von [125I]Endothelin-1 an geklonte humane Endothelin-ETA-Rezeptoren . Diese Verbindung ist gegenüber dem ETB-Rezeptor um mehr als 25.000 Mal selektiver für den ETA-Rezeptor . ABT-546 ist bekannt für seine Fähigkeit, die durch Endothelin-1 induzierte Arachidonsäurefreisetzung und Phosphatidylinositol-Hydrolyse zu blockieren .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die endgültige Kupplungsreaktion. Die spezifischen Synthesewege und Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich im Detail bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe chemischer Reaktionen synthetisiert wird, die die Verwendung verschiedener Reagenzien und Katalysatoren umfassen . Industrielle Produktionsmethoden für this compound sind ebenfalls urheberrechtlich geschützt, beinhalten aber in der Regel eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
ABT-546 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Industrie: This compound wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Endothelinrezeptoren abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an Endothelin-ETA-Rezeptoren bindet und die Bindung von Endothelin-1 blockiert . Diese Hemmung verhindert die nachgeschalteten Signalereignisse, die zur Vasokonstriktion und anderen physiologischen Reaktionen führen, die durch Endothelin-1 vermittelt werden . Die molekularen Zielstrukturen von this compound sind die Endothelin-ETA-Rezeptoren, und die beteiligten Pfade umfassen die Hemmung der Arachidonsäurefreisetzung und der Phosphatidylinositol-Hydrolyse .
Wirkmechanismus
Target of Action
ABT-546, also known as A-216546, is a potent, highly selective, and active antagonist of the endothelin ETA receptor . The primary target of this compound is the endothelin ETA receptor, which plays a crucial role in vasoconstriction .
Mode of Action
This compound binds to the endothelin ETA receptor with a Ki of 0.46 nM, indicating a high affinity . It is more than 25,000-fold selective for the ETA receptor over the ETB receptor . This interaction results in the inhibition of endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving endothelin-1 and arachidonic acid . By blocking the endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis, this compound disrupts the signaling pathways that lead to vasoconstriction .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of vasoconstriction. By blocking the action of endothelin-1 on the ETA receptor, this compound prevents the release of arachidonic acid and the hydrolysis of phosphatidylinositol . This results in a decrease in vasoconstriction, which can have significant implications for conditions like hypertension.
Biochemische Analyse
Biochemical Properties
ABT-546 is a small molecule that exhibits high affinity and selectivity for the endothelin ETA receptor. It has a Ki value of 0.46 nM for [125I]endothelin-1 binding to cloned human endothelin ETA receptors . This compound is more than 25,000-fold selective for the ETA receptor compared to the ETB receptor . This compound effectively blocks endothelin-1-induced arachidonic acid release and phosphatidylinositol hydrolysis with IC50 values of 0.59 nM and 3 nM, respectively . The interactions of this compound with the endothelin ETA receptor are crucial for its inhibitory effects on endothelin-1-mediated biochemical reactions.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits endothelin-1-induced vasoconstriction in isolated vessels and blocks endothelin ETA receptor-mediated responses . In cellular models, this compound has been shown to reduce the release of inflammatory mediators and decrease the activation of inflammasomes . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the endothelin ETA receptor. By binding to this receptor, this compound prevents endothelin-1 from exerting its effects, thereby inhibiting downstream signaling pathways . This includes the inhibition of arachidonic acid release and phosphatidylinositol hydrolysis, which are critical for endothelin-1-induced cellular responses . Additionally, this compound has been shown to downregulate the activation of NLRP3 inflammasomes and reduce reactive oxygen species (ROS) production .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits dose-dependent inhibition of endothelin-1-induced pressor responses in conscious rats . The stability and degradation of this compound in vitro and in vivo have been studied, showing that it maintains its inhibitory effects over extended periods . Long-term studies have demonstrated that this compound can effectively modulate cellular function without significant degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In male Sprague-Dawley rats, oral administration of this compound at doses ranging from 0 to 100 mg/kg dose-dependently blocks endothelin-1-induced pressor responses . Higher doses of this compound have been associated with more pronounced inhibitory effects, but potential toxic or adverse effects at very high doses have not been extensively reported.
Metabolic Pathways
This compound is involved in metabolic pathways related to endothelin signaling. It interacts with the endothelin ETA receptor, inhibiting endothelin-1-induced biochemical reactions . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its antagonistic action on the endothelin ETA receptor, which plays a crucial role in regulating vascular tone and cellular responses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with the endothelin ETA receptor. The compound is effectively transported to target tissues where it exerts its inhibitory effects on endothelin-1-induced responses . The distribution of this compound within the body ensures its availability at sites of endothelin-1 activity, allowing for effective modulation of cellular and physiological processes.
Subcellular Localization
This compound is localized at the endothelin ETA receptor sites within cells. This subcellular localization is critical for its activity and function, as it allows the compound to effectively inhibit endothelin-1-induced signaling pathways . The targeting of this compound to specific compartments or organelles is facilitated by its high affinity for the endothelin ETA receptor, ensuring precise modulation of cellular responses.
Vorbereitungsmethoden
The synthesis of ABT-546 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for this compound are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
ABT-546 durchläuft mehrere Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
ABT-546 ist in seiner hohen Selektivität für Endothelin-ETA-Rezeptoren im Vergleich zu anderen ähnlichen Verbindungen einzigartig. Einige ähnliche Verbindungen umfassen:
ABT-627: Ein weiterer Endothelinrezeptor-Antagonist mit ähnlicher Selektivität für ETA-Rezeptoren.
A-182086: Eine Verbindung mit Selektivität für sowohl ETA- als auch ETB-Rezeptoren.
A-192621: Ein weiterer Endothelinrezeptor-Antagonist mit unterschiedlichen Selektivitätsprofilen.
This compound zeichnet sich durch seine außergewöhnlich hohe Selektivität für ETA-Rezeptoren aus, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Rezeptoren in verschiedenen biologischen Prozessen macht .
Eigenschaften
IUPAC Name |
(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N2O6/c1-7-10-13-31(14-11-8-2)26(33)19-32-18-22(21-15-24(36-6)28-25(16-21)37-20-38-28)27(29(34)35)23(32)17-30(4,5)12-9-3/h15-16,22-23,27H,7-14,17-20H2,1-6H3,(H,34,35)/t22-,23+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEWNSKRLBVVBV-QSEAXJEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1CC(C)(C)CCC)C(=O)O)C2=CC3=C(C(=C2)OC)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212481-66-8 | |
| Record name | A-216546 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212481668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3R,4S)-1-[(dibutylcarbamoyl)methyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-dioxaindan-5-yl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-216546 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN03VLW8WV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


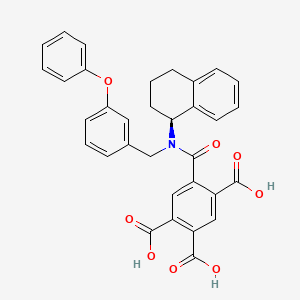
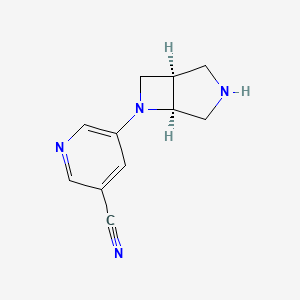
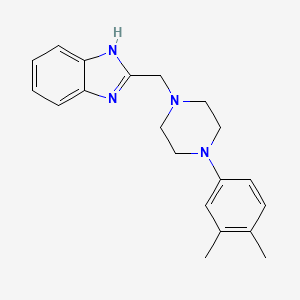
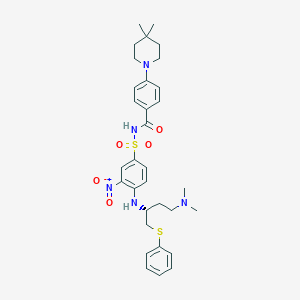
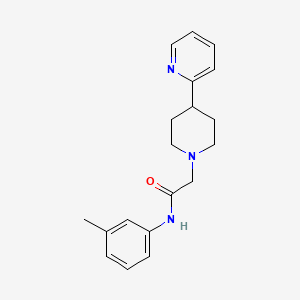
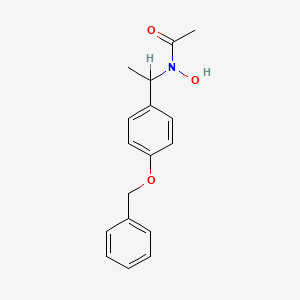
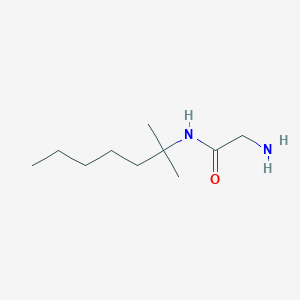
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
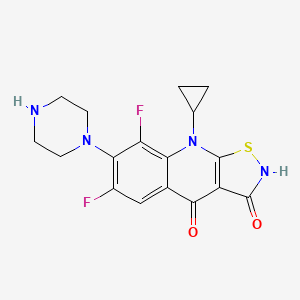
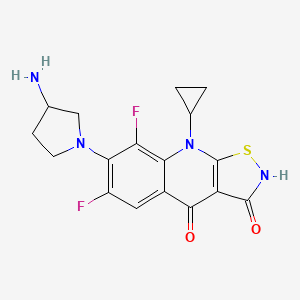


![N-[1-[(Z)-[(cyanoamino)-(quinolin-5-ylamino)methylidene]amino]-2,2-dimethylpropyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B1664245.png)
![Phenylmethyln-[(2S)-1-[[(2S,4S)-3-hydroxy-4-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-di(phenyl)pentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1664247.png)
